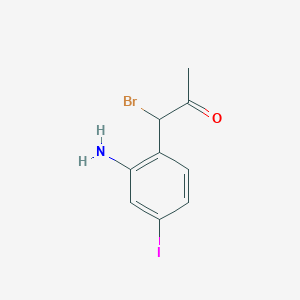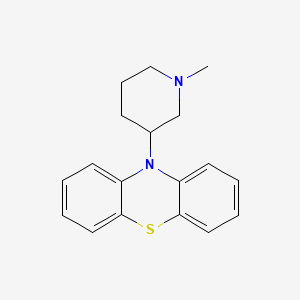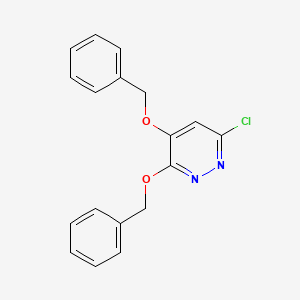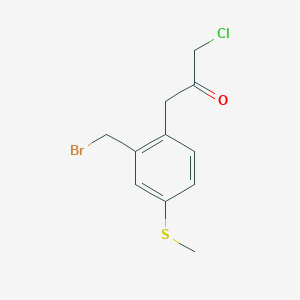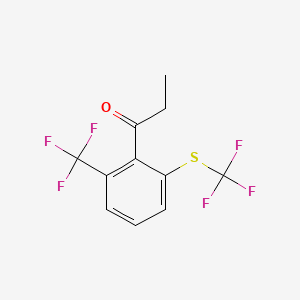
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Grignard Reaction: The addition of a propanone moiety can be achieved through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions followed by the Grignard reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar in structure but with a sulfonyl group instead of a trifluoromethylthio group.
4’-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Uniqueness
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H8F6OS |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-7(18)9-6(10(12,13)14)4-3-5-8(9)19-11(15,16)17/h3-5H,2H2,1H3 |
Clé InChI |
QSSBFQSYRSQAQI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


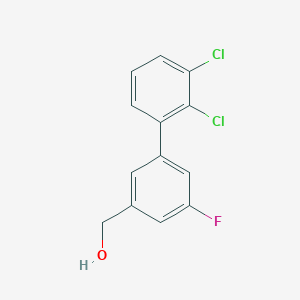

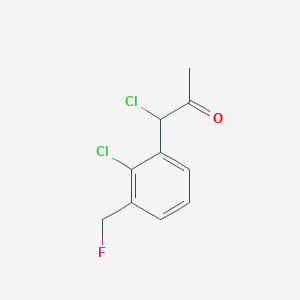

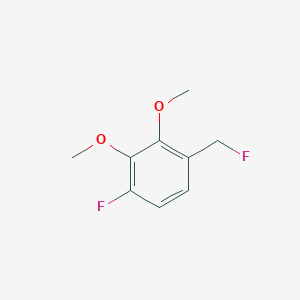
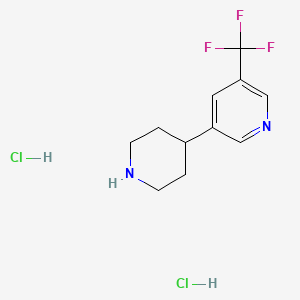
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
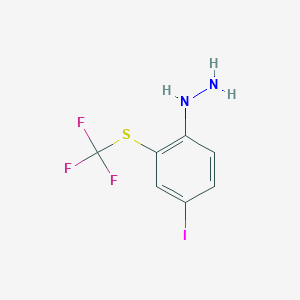

![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
